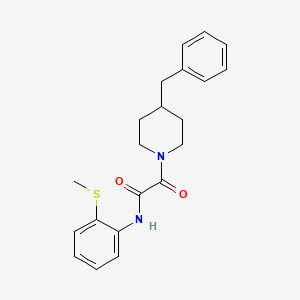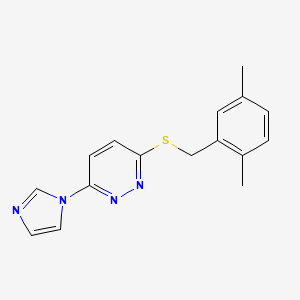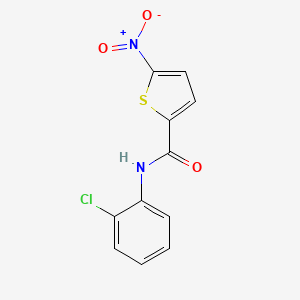![molecular formula C17H16N2O3S B2541333 methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355476-88-8](/img/structure/B2541333.png)
methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound with potential applications in medicinal chemistry and material science. It incorporates a pyridine ring substituted with a methylsulfanyl group and an indole moiety, making it a molecule of interest due to its unique structural properties and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate generally involves multi-step organic synthesis techniques. One common method is:
Starting Materials: The synthesis begins with pyridine derivatives and indole derivatives.
Condensation Reaction: A methylsulfanyl group is introduced to the pyridine ring via nucleophilic substitution, using reagents like methyl thiol and a base.
Esterification: The indole derivative undergoes a reaction with methyl pyridine-3-carbonyl chloride under acidic or basic conditions to form the ester linkage.
Purification: The final compound is purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial-scale production follows similar steps but optimizes reaction conditions to maximize yield and minimize waste. This may include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to reduce environmental impact.
Utilization of automated purification systems for large-scale separation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, mCPBA
Reduction: H₂/Pd-C
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Hydrogenated indole or pyridine derivatives.
Substitution products: Various functionalized indole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block for synthesizing more complex molecules in organic synthesis and medicinal chemistry. Its unique structure provides a scaffold for developing pharmaceuticals.
Biology and Medicine: In biology, it serves as a lead compound for designing drugs targeting specific enzymes or receptors. Its structural features allow interactions with various biological targets, potentially offering therapeutic benefits.
Industry: In industrial applications, it can be used in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate primarily involves interaction with biological macromolecules. It can inhibit enzyme activity or modulate receptor function through:
Binding to active sites of enzymes, altering their catalytic activity.
Interaction with receptors, influencing signal transduction pathways.
Engaging in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-[6-(ethylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-[6-(methylsulfonyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Uniqueness
The presence of the methylsulfanyl group offers distinct electronic and steric properties compared to ethylsulfanyl or sulfonyl analogs.
This unique substitution pattern influences the compound's reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate represents a fascinating intersection of synthetic ingenuity and practical application, making it a valuable compound in various scientific fields.
Eigenschaften
IUPAC Name |
methyl 1-(6-methylsulfanylpyridine-3-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-15(23-2)18-10-12/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZXVNUURSJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)
![N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2541253.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)
![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)
![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

